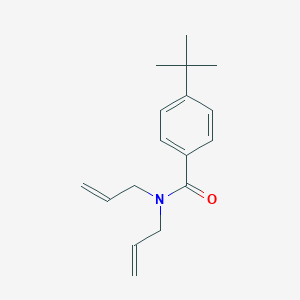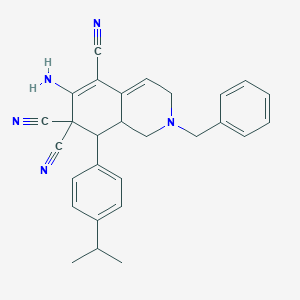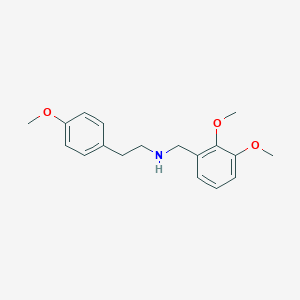![molecular formula C14H13N3 B250617 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile](/img/structure/B250617.png)
2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile (DDNP) is a yellow crystalline compound that belongs to the family of malononitrile derivatives. DDNP is a highly explosive compound and has been used as a marker for explosive detection. However, DDNP has also been studied for its potential use in scientific research due to its unique properties and mechanism of action.
Mecanismo De Acción
2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile binds to beta-amyloid plaques in the brain and emits a fluorescent signal upon binding. This allows researchers to visualize and quantify the amount of beta-amyloid plaques in the brain. This compound has also been shown to have a high affinity for other protein aggregates, such as tau protein, which is associated with other neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and does not have any significant biochemical or physiological effects on the body. However, due to its explosive nature, it must be handled with extreme care in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile has several advantages for use in laboratory experiments. It is a highly sensitive marker for protein aggregates, which allows for the detection and quantification of these aggregates in the brain. This compound is also relatively easy to synthesize and has low toxicity. However, due to its explosive nature, it must be handled with extreme care in the laboratory.
Direcciones Futuras
There are several future directions for the use of 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile in scientific research. One potential application is the development of new diagnostic tools for neurodegenerative diseases such as Alzheimer's disease. This compound could also be used to study the formation and progression of protein aggregates in other neurodegenerative diseases. Additionally, this compound could be used to develop new therapies for these diseases by targeting and removing protein aggregates from the brain.
Métodos De Síntesis
2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile is synthesized by the reaction between malononitrile and N,N-dimethylaniline in the presence of a catalyst. The reaction results in the formation of this compound as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile has been studied extensively for its potential use in scientific research. It has been shown to have a high affinity for beta-amyloid plaques, which are associated with Alzheimer's disease. This compound has been used as a marker to detect beta-amyloid plaques in the brain, which has helped researchers to better understand the pathogenesis of Alzheimer's disease.
Propiedades
Fórmula molecular |
C14H13N3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
2-[(Z)-3-(dimethylamino)-3-phenylprop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C14H13N3/c1-17(2)14(9-8-12(10-15)11-16)13-6-4-3-5-7-13/h3-9H,1-2H3/b14-9- |
Clave InChI |
PIRCYNWKBVKBKV-ZROIWOOFSA-N |
SMILES isomérico |
CN(C)/C(=C\C=C(C#N)C#N)/C1=CC=CC=C1 |
SMILES |
CN(C)C(=CC=C(C#N)C#N)C1=CC=CC=C1 |
SMILES canónico |
CN(C)C(=CC=C(C#N)C#N)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B250534.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide](/img/structure/B250535.png)
![N-benzyl-2-[(1-bromo-2-naphthyl)oxy]acetamide](/img/structure/B250536.png)
![1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine](/img/structure/B250538.png)
![4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B250539.png)

![9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one](/img/structure/B250543.png)
![6-Amino-4-[3-(cyclopentyloxy)phenyl]-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B250545.png)
![[({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B250547.png)




![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B250558.png)
